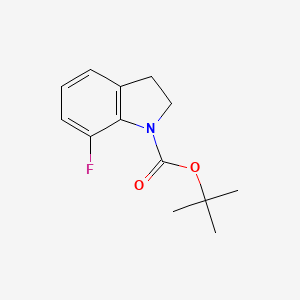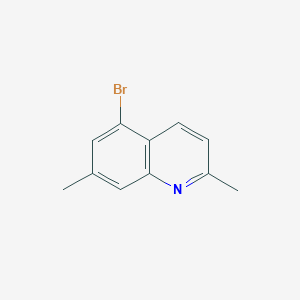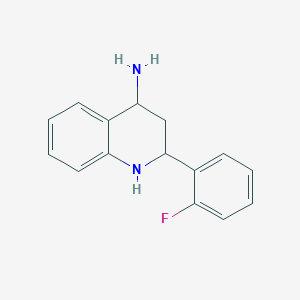
3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step processes. One common method includes the bromination of 6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthyridine oxides or reduced to yield tetrahydronaphthyridine derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include substituted naphthyridines, naphthyridine oxides, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the development of agrochemicals and dyes.
Chemical Synthesis: As an intermediate, it aids in the construction of more complex heterocyclic systems for various research purposes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the naphthyridine core play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
- 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- 1,6-Naphthyridine derivatives
Uniqueness
3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of both a bromine atom and an ethyl group on the naphthyridine core. This combination enhances its reactivity and potential biological activity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C10H13BrN2 |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
3-bromo-6-ethyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C10H13BrN2/c1-2-13-4-3-10-8(7-13)5-9(11)6-12-10/h5-6H,2-4,7H2,1H3 |
InChI Key |
CRVHSJMZBIUZQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)




![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)


![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)


![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)


